REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=1[F:13])[CH2:8]Br)([CH3:4])([CH3:3])[CH3:2].[I-:14].[Na+].O>CC(C)=O>[C:1]([C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=1[F:13])[CH2:8][I:14])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
3-tert-butyl-4-fluorobenzyl bromide
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(CBr)C=CC1F
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with n-hexane
|
Type
|
WASH
|
Details
|
The organic layer was washed with an aqueous sodium thiosulfate solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(CI)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |